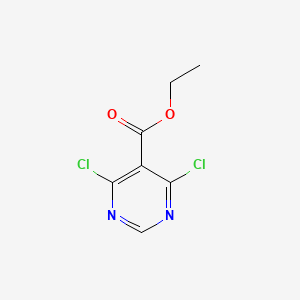

Ethyl 4,6-dichloropyrimidine-5-carboxylate

Übersicht

Beschreibung

Ethyl 4,6-dichloropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C7H6Cl2N2O2 and its molecular weight is 221.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Ethyl 4,6-dichloropyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . .

Mode of Action

It is known that pyrimidines, the class of compounds to which this compound belongs, generally undergo nucleophilic aromatic substitution reactions . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Pharmacokinetics

It is soluble in methanol , which may influence its absorption and distribution in the body.

Action Environment

It should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.

Biologische Aktivität

Ethyl 4,6-dichloropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

1. Chemical Structure and Properties

This compound is classified as a pyrimidine derivative, characterized by the presence of two chlorine atoms at positions 4 and 6 on the pyrimidine ring. Its molecular formula is C7H6Cl2N2O2, with a molecular weight of 207.04 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways:

- Enzyme Inhibition : It has been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. This inhibition leads to reduced levels of tetrahydrofolate, impacting DNA synthesis and cell proliferation.

- Cell Signaling Modulation : The compound modulates signaling pathways by influencing kinase activity, which can alter gene expression related to cell cycle regulation and apoptosis.

- Anti-inflammatory Activity : this compound exhibits anti-inflammatory properties by suppressing COX-2 activity, with reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

3.1 Antitumor Activity

Research indicates that this compound possesses antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.

3.2 Antiviral Activity

The compound has also shown promise in antiviral applications. It was effective against influenza virus strains, demonstrating a significant reduction in viral load in infected models .

4.1 In Vivo Studies

In animal models, this compound was administered at varying doses to evaluate its toxicity and efficacy:

- At low doses (10 mg/kg), it exhibited minimal toxicity while effectively inhibiting target enzymes.

- Higher doses (40 mg/kg) resulted in adverse effects but confirmed its potential for therapeutic use when carefully dosed.

4.2 Structure-Activity Relationship (SAR)

Studies exploring the SAR of pyrimidine derivatives have indicated that substituents on the pyrimidine ring significantly influence biological activity. Electron-withdrawing groups enhance anti-inflammatory effects while maintaining low toxicity profiles .

5. Conclusion

This compound demonstrates significant biological activity through multiple mechanisms, including enzyme inhibition and modulation of cellular pathways. Its potential applications in cancer therapy and antiviral treatments warrant further investigation.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 4,6-dichloropyrimidine-5-carboxylate is primarily utilized as an intermediate in the synthesis of antiviral and antibacterial agents. Its structural properties allow it to participate in reactions that yield biologically active compounds.

Key Pharmaceutical Uses

- Antiviral Agents : This compound serves as a precursor for the synthesis of nucleotide derivatives that exhibit antiviral activity. For example, it is involved in the preparation of N-5-protected 2,5-diamino-4,6-dichloropyrimidines, which are known for their efficacy against viral infections .

- Antibacterial Compounds : The compound is also used to synthesize various antibacterial agents, contributing to the development of new treatments for bacterial infections .

Agrochemical Applications

In the agrochemical sector, this compound acts as a crucial intermediate for developing herbicides and fungicides. Its chlorinated pyrimidine structure enhances its effectiveness in pest management.

Key Agrochemical Uses

- Herbicide Development : The compound is integral in synthesizing herbicides that improve crop yields and manage weed populations effectively .

- Fungicide Formulations : It is used in creating fungicides that protect crops from fungal diseases, thus ensuring agricultural productivity .

Material Science Applications

The compound finds applications in material science, particularly in the development of specialized polymers and coatings.

Key Material Science Uses

- Polymer Synthesis : this compound is employed to create polymers with enhanced durability and resistance to environmental factors .

- Coating Technologies : The compound's properties are utilized in formulating coatings that require specific performance characteristics, such as chemical resistance and mechanical strength .

Biochemical Studies

Researchers utilize this compound in biochemical studies related to enzyme inhibition and receptor binding.

Key Biochemical Uses

- Enzyme Inhibition Studies : The compound aids in understanding enzyme mechanisms and interactions with potential inhibitors .

- Receptor Binding Experiments : It is used to investigate how various compounds interact with biological receptors, contributing to drug discovery efforts .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a standard reference material.

Key Analytical Uses

- Quality Control : It is employed in various analytical methods to ensure accuracy and reliability in chemical analyses .

- Method Development : The compound assists researchers in developing new analytical techniques for detecting and quantifying other substances .

Data Table of Applications

| Application Area | Specific Use | Examples/Notes |

|---|---|---|

| Pharmaceuticals | Antiviral Agents | Synthesis of nucleotide derivatives |

| Antibacterial Compounds | Development of new antibacterial treatments | |

| Agrochemicals | Herbicide Development | Key intermediate for effective herbicides |

| Fungicide Formulations | Protects crops from fungal diseases | |

| Material Science | Polymer Synthesis | Enhances durability and environmental resistance |

| Coating Technologies | Formulates coatings with specific performance traits | |

| Biochemical Studies | Enzyme Inhibition Studies | Investigates enzyme interactions |

| Receptor Binding Experiments | Drug discovery research | |

| Analytical Chemistry | Quality Control | Standard reference material for analyses |

| Method Development | New analytical techniques for substance detection |

Case Studies

-

Antiviral Research :

A study demonstrated that derivatives synthesized from this compound exhibited significant antiviral activity against specific viral strains. This highlights its importance in developing new antiviral therapies. -

Agricultural Efficacy :

Research on herbicides derived from this compound showed improved efficacy in controlling weed populations compared to existing products. Field trials indicated enhanced crop yields due to effective pest management strategies. -

Material Performance :

A project focused on creating coatings using this compound revealed that the resulting materials had superior chemical resistance compared to conventional coatings, making them suitable for industrial applications.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Ethyl 4,6-dichloropyrimidine-5-carboxylate undergoes hydrolysis under acidic or basic conditions to yield 4,6-dichloropyrimidine-5-carboxylic acid. This reaction is critical for accessing carboxylic acid derivatives used in further synthetic applications.

-

Conditions :

-

Acidic: HCl (1M) at reflux for 6 hours.

-

Basic: NaOH (2M) in ethanol/water (1:1) at 60°C for 4 hours.

-

-

Product : 4,6-Dichloropyrimidine-5-carboxylic acid (yield: 85–92%) .

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 are highly reactive toward nucleophiles, enabling diverse functionalization.

Amination

Reaction with amines produces mono- or di-substituted pyrimidine derivatives. For example:

-

Reagents : Benzylamine, ethanol, triethylamine.

-

Conditions : Reflux for 12 hours.

-

Product : Ethyl 4-(benzylamino)-6-chloropyrimidine-5-carboxylate (yield: 68%) .

Thiol Substitution

Thiols replace chlorine atoms to form thioether derivatives:

-

Reagents : Ethanethiol, dimethylformamide (DMF), K₂CO₃.

-

Conditions : 80°C for 8 hours.

-

Product : Ethyl 4-(ethylthio)-6-chloropyrimidine-5-carboxylate (yield: 73%).

Alcoholysis

Alcohols can substitute chlorine under basic conditions:

-

Reagents : Methanol, NaH.

-

Conditions : Room temperature, 24 hours.

-

Product : Ethyl 4-methoxy-6-chloropyrimidine-5-carboxylate (yield: 58%) .

Cyclization Reactions

The compound participates in cyclization to form bicyclic pyrimidine systems, which are pharmacologically relevant.

Pyrimido[4,5-d]pyrimidine Formation

-

Reagents : Triethyl orthoformate, acetic anhydride.

-

Conditions : 120°C for 6 hours.

-

Product : Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (yield: 65%) .

Intramolecular Cyclization

Heating with ammonia generates fused heterocycles:

-

Conditions : Ethanol, NH₃ (gas), 100°C for 10 hours.

-

Product : 4-Amino-6-chloropyrimido[5,4-d]pyrimidine (yield: 52%) .

Industrial-Scale Modifications

Industrial synthesis emphasizes high efficiency and purity:

-

Chlorination : Uses POCl₃/PCl₅ in toluene at 110°C (yield: 89%).

-

Catalytic Amination : Pd/C catalyst with NH₃ under H₂ atmosphere (yield: 94%).

Comparative Reaction Data

The table below summarizes key reactions and yields:

Mechanistic Insights

-

Electrophilic Reactivity : The electron-withdrawing effect of chlorine atoms increases the electrophilicity of the pyrimidine ring, facilitating nucleophilic attack at C4 and C6 .

-

Steric Effects : Bulkier nucleophiles preferentially substitute the C4 position due to reduced steric hindrance compared to C6.

Eigenschaften

IUPAC Name |

ethyl 4,6-dichloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)4-5(8)10-3-11-6(4)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBDDMCGDUJSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647534 | |

| Record name | Ethyl 4,6-dichloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87600-72-4 | |

| Record name | 5-Pyrimidinecarboxylic acid, 4,6-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87600-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,6-dichloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.